molecular formula C11H7F3N2O4S B2563001 (2Z)-2-(nitromethylidene)-3-[4-(trifluoromethoxy)phenyl]-1,3-thiazolidin-4-one CAS No. 1164500-27-9

(2Z)-2-(nitromethylidene)-3-[4-(trifluoromethoxy)phenyl]-1,3-thiazolidin-4-one

Cat. No.: B2563001
CAS No.: 1164500-27-9
M. Wt: 320.24
InChI Key: WNKXFHNFLLQNDF-YHYXMXQVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-2-(nitromethylidene)-3-[4-(trifluoromethoxy)phenyl]-1,3-thiazolidin-4-one: is a synthetic organic compound characterized by its unique structure, which includes a nitromethylidene group, a trifluoromethoxy-substituted phenyl ring, and a thiazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(nitromethylidene)-3-[4-(trifluoromethoxy)phenyl]-1,3-thiazolidin-4-one typically involves the following steps:

    Formation of the Thiazolidinone Core: This can be achieved by reacting a suitable thiourea derivative with an α-halo ketone under basic conditions.

    Introduction of the Nitromethylidene Group: The nitromethylidene group can be introduced via a Knoevenagel condensation reaction between the thiazolidinone core and nitromethane in the presence of a base such as piperidine.

    Substitution with Trifluoromethoxy Phenyl Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitromethylidene group can undergo oxidation to form nitroalkenes.

    Reduction: The nitromethylidene group can be reduced to form amines.

    Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroalkenes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted thiazolidinones.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

Biology

    Antimicrobial Agents: The compound has potential as an antimicrobial agent due to its unique structure.

    Enzyme Inhibition: It may act as an inhibitor for certain enzymes.

Medicine

    Drug Development: The compound can be explored for its potential as a drug candidate for various diseases.

Industry

    Materials Science: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (2Z)-2-(nitromethylidene)-3-[4-(trifluoromethoxy)phenyl]-1,3-thiazolidin-4-one involves its interaction with molecular targets such as enzymes and receptors. The nitromethylidene group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The trifluoromethoxy group can enhance the compound’s binding affinity to hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-(nitromethylidene)-3-phenyl-1,3-thiazolidin-4-one
  • (2Z)-2-(nitromethylidene)-3-[4-(methoxy)phenyl]-1,3-thiazolidin-4-one
  • (2Z)-2-(nitromethylidene)-3-[4-(fluoromethoxy)phenyl]-1,3-thiazolidin-4-one

Uniqueness

  • Trifluoromethoxy Group : The presence of the trifluoromethoxy group imparts unique electronic and steric properties, enhancing the compound’s stability and reactivity.
  • Nitromethylidene Group : This group provides a reactive site for further chemical modifications, making the compound versatile for various applications.

Properties

IUPAC Name

(2Z)-2-(nitromethylidene)-3-[4-(trifluoromethoxy)phenyl]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3N2O4S/c12-11(13,14)20-8-3-1-7(2-4-8)16-9(17)6-21-10(16)5-15(18)19/h1-5H,6H2/b10-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNKXFHNFLLQNDF-YHYXMXQVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=C[N+](=O)[O-])S1)C2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)N(/C(=C/[N+](=O)[O-])/S1)C2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.